Ethyl-L-NIO (chlorhydrate)

Vue d'ensemble

Description

Applications De Recherche Scientifique

Ethyl-L-NIO (hydrochloride) has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mécanisme D'action

Target of Action

Ethyl-L-NIO (hydrochloride) primarily targets Nitric Oxide Synthases (NOS), specifically nNOS (neuronal NOS), eNOS (endothelial NOS), and iNOS (inducible NOS) . These enzymes play a crucial role in producing nitric oxide, a key molecule involved in various physiological and pathological processes.

Mode of Action

Ethyl-L-NIO (hydrochloride) acts as a modestly selective NOS inhibitor . It inhibits nNOS, eNOS, and iNOS with Ki values of 5.3, 18, and 12 µM, respectively .

Pharmacokinetics

Its solubility in various solvents such as dmf, dmso, ethanol, and pbs (ph 72) has been reported , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Action Environment

The action, efficacy, and stability of Ethyl-L-NIO (hydrochloride) can be influenced by various environmental factors. For instance, its inhibitory action on nNOS is affected by the presence of NADPH and O2

Analyse Biochimique

Biochemical Properties

Ethyl-L-NIO (hydrochloride) plays a significant role in biochemical reactions. It is known to interact with enzymes such as nNOS, eNOS, and iNOS . The Ki values for inhibition of these enzymes by Ethyl-L-NIO (hydrochloride) are 5.3, 18, and 12 µM, respectively .

Cellular Effects

It is known that Ethyl-L-NIO (hydrochloride) can influence cell function by inhibiting certain enzymes .

Molecular Mechanism

Ethyl-L-NIO (hydrochloride) exerts its effects at the molecular level through several mechanisms. It inhibits nNOS, but this action is inhibited in the presence of NADPH and O2 .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L'Ethyl-L-NIO (chlorhydrate) peut être synthétisé par réaction de la L-ornithine avec un agent alkylant approprié pour introduire le groupe éthyle. La réaction implique généralement l'utilisation de solvants tels que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) et peut nécessiter la présence d'une base pour faciliter le processus d'alkylation .

Méthodes de production industrielle

l'approche générale impliquerait l'extrapolation de la synthèse en laboratoire, l'optimisation des conditions de réaction et la garantie de la pureté et de la constance du produit final par le biais de mesures rigoureuses de contrôle qualité .

Analyse Des Réactions Chimiques

Types de réactions

L'Ethyl-L-NIO (chlorhydrate) subit principalement des réactions de substitution en raison de la présence du groupe iminobutyle. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants

Réactions de substitution: Les réactifs courants comprennent les halogénoalcanes et les bases telles que l'hydroxyde de sodium ou le carbonate de potassium.

Réactions d'oxydation: Des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réactions de réduction: Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés alkylés, tandis que les réactions d'oxydation et de réduction peuvent conduire à la formation de différentes formes oxydées ou réduites du composé .

Applications de recherche scientifique

L'Ethyl-L-NIO (chlorhydrate) a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine :

Mécanisme d'action

L'Ethyl-L-NIO (chlorhydrate) exerce ses effets en inhibant l'activité de la synthase d'oxyde nitrique. Il se lie au site actif de l'enzyme, empêchant la conversion de la L-arginine en oxyde nitrique et en citrulline. Cette inhibition peut affecter diverses cibles moléculaires et voies, y compris celles impliquées dans la vasodilatation, la neurotransmission et la réponse immunitaire .

Comparaison Avec Des Composés Similaires

L'Ethyl-L-NIO (chlorhydrate) est similaire à d'autres inhibiteurs de la NOS, tels que le vinyl-L-NIO et le L-NIL (chlorhydrate). Il possède des propriétés uniques qui le distinguent de ces composés :

L-NIL (chlorhydrate): Bien que les deux composés inhibent la NOS, l'Ethyl-L-NIO (chlorhydrate) a une structure chimique différente et peut avoir des effets biologiques distincts.

Liste de composés similaires

- Vinyl-L-NIO

- L-NIL (chlorhydrate)

- N5-(1-Imino-3-butenyl)-L-ornithine

Propriétés

IUPAC Name |

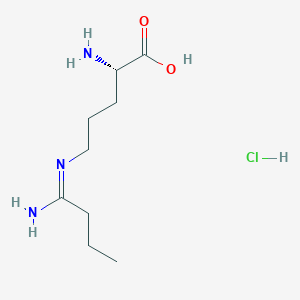

(2S)-2-amino-5-(1-aminobutylideneamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O2.ClH/c1-2-4-8(11)12-6-3-5-7(10)9(13)14;/h7H,2-6,10H2,1H3,(H2,11,12)(H,13,14);1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNWLIPSWIUXRG-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=NCCCC(C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=NCCC[C@@H](C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II)](/img/structure/B588175.png)

![N-[2-(Trichloroacetyl)phenyl]benzenecarboximidoyl chloride](/img/structure/B588180.png)

![2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl)ethanone Hydrochloride](/img/structure/B588187.png)

![Hexahydropyrido[2,1-c][1,4]oxazin-9(6H)-one](/img/structure/B588192.png)

![5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate hydrochloride](/img/structure/B588193.png)